molecular formula C29H26N2O6S5 B15041252 dimethyl 2-{1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B15041252
M. Wt: 658.9 g/mol
InChI Key: ZVUXTFHMSWTTAM-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-7-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound featuring multiple functional groups, including benzothiazole, dithiole, and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-7-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds such as benzothiazole derivatives and dithiole carboxylates. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and sulfonation, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-7-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-7-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-7-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-7-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H26N2O6S5

Molecular Weight

658.9 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H26N2O6S5/c1-6-37-15-11-12-16-18(13-15)31(20(32)14-39-28-30-17-9-7-8-10-19(17)40-28)29(2,3)24(38)21(16)27-41-22(25(33)35-4)23(42-27)26(34)36-5/h7-13H,6,14H2,1-5H3

InChI Key

ZVUXTFHMSWTTAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C

Origin of Product

United States

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